molecular formula C8H8ClF3N4O B1272615 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide CAS No. 446276-13-7

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide

Cat. No. B1272615
M. Wt: 268.62 g/mol
InChI Key: CRVANXHJWKAGIZ-UHFFFAOYSA-N
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Description

“2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methods . One of the methods involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide” is not explicitly mentioned in the sources.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activity : This compound and its derivatives have been synthesized and evaluated for their antimicrobial properties. For example, some of the synthesized compounds exhibited significant antimicrobial activity, highlighting their potential in this area (Abbady, 2014).

  • Cytotoxic Activity : Studies have been conducted on the cytotoxic activities of these compounds, particularly against breast carcinoma cell lines. Certain derivatives demonstrated promising activity, indicating their potential in cancer research (Kumar et al., 2014).

  • Anticancer Evaluation : Various derivatives have been synthesized and evaluated for anticancer activity. Some showed a broad range of activity against different tumor cell lines, suggesting their usefulness in cancer treatment research (Bondock & Gieman, 2015).

  • Antiasthma Agents : Derivatives have been prepared and identified as mediator release inhibitors, which could be relevant in developing antiasthma drugs (Medwid et al., 1990).

  • Antimicrobial Agents : The compound has been used in the synthesis of formazans with antimicrobial properties, demonstrating moderate activity against various bacterial and fungal strains (Sah et al., 2014).

  • Lipase and α-Glucosidase Inhibition : It has been used in the synthesis of novel compounds for lipase and α-glucosidase inhibition, which could have implications in metabolic disorders (Bekircan et al., 2015).

Chemical Synthesis and Characterization

  • Synthesis of Novel Derivatives : Research has focused on the synthesis of novel heterocyclic compounds derived from this compound, exploring their chemical properties and potential biological activities (El-Hashash & Shaban, 2019).

  • Synthesis of Tetrazole Derivatives : Studies include the synthesis of tetrazole derivatives from related compounds, with evaluations of their biological activity against various bacterial strains (Alsahib & Dhedan, 2021).

  • Physico-Chemical Properties : Investigations have been conducted into the physico-chemical properties of derivatives, highlighting the diverse potential applications of these compounds (Safonov, 2018).

Further Insights

  • Antimicrobial and Antimycobacterial Activity : Derivatives of this compound have been synthesized and tested for antimicrobial and antimycobacterial activities, showing effectiveness against certain strains (Sidhaye et al., 2011).

  • Potential Anticancer Agents : Research into novel trifluoromethyl substituted derivatives has indicated their potential as anticancer agents, with some compounds showing significant cytotoxicity against cancer cell lines (Kumar et al., 2016).

properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N4O/c9-5-1-4(8(10,11)12)2-14-7(5)15-3-6(17)16-13/h1-2H,3,13H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVANXHJWKAGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCC(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601180526
Record name N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]glycine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide

CAS RN

446276-13-7
Record name N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]glycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446276-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]glycine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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